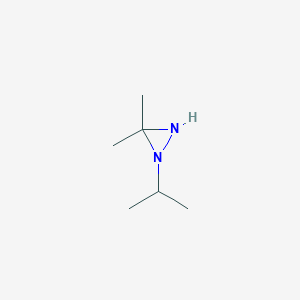
3,3-dimethyl-1-propan-2-yldiaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-dimethyl-1-propan-2-yldiaziridine is a chemical compound with the molecular formula C6H14N2. It is a member of the diaziridine family, which are three-membered heterocycles containing two nitrogen atoms. This compound is known for its unique structure and reactivity, making it a subject of interest in various fields of scientific research .
Métodos De Preparación
The synthesis of 3,3-dimethyl-1-propan-2-yldiaziridine typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable hydrazine derivatives. Industrial production methods often involve the use of advanced techniques to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions are often proprietary and vary depending on the desired application .
Análisis De Reacciones Químicas
3,3-dimethyl-1-propan-2-yldiaziridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield simpler amine derivatives.
Substitution: The nitrogen atoms in the diaziridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3,3-dimethyl-1-propan-2-yldiaziridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and neurotropic properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 3,3-dimethyl-1-propan-2-yldiaziridine involves its reactivity due to the strained three-membered ring structure. The nitrogen atoms in the ring can interact with various molecular targets, leading to different chemical transformations. The specific pathways involved depend on the nature of the reaction and the conditions under which it is carried out .
Comparación Con Compuestos Similares
3,3-dimethyl-1-propan-2-yldiaziridine can be compared with other diaziridines and aziridines. Similar compounds include:
Aziridine: A three-membered ring with one nitrogen atom, known for its use in polymer chemistry.
Azetidine: A four-membered ring with one nitrogen atom, also used in the synthesis of polymers and other materials.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds .
Propiedades
Número CAS |
137675-05-9 |
|---|---|
Fórmula molecular |
C6H14N2 |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
3,3-dimethyl-1-propan-2-yldiaziridine |
InChI |
InChI=1S/C6H14N2/c1-5(2)8-6(3,4)7-8/h5,7H,1-4H3 |
Clave InChI |
XSBNZKOMEUOPFQ-UHFFFAOYSA-N |
SMILES |
CC(C)N1C(N1)(C)C |
SMILES canónico |
CC(C)N1C(N1)(C)C |
Key on ui other cas no. |
17119-93-6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















